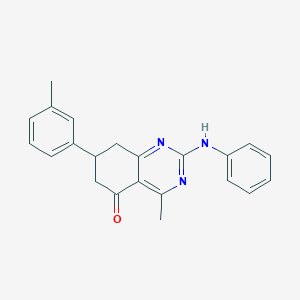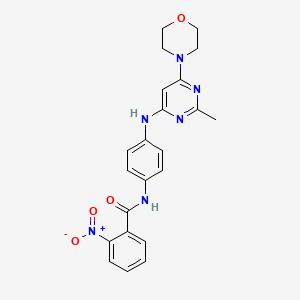
2-anilino-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical structure consists of a quinazolinone core with an aniline group (anilino) at position 2 and a methyl group at position 4.
- The compound exhibits interesting pharmacological properties and has been studied for its potential applications in various fields.
2-Anilino-4-méthyl-7-(3-méthylphényl)-7,8-dihydroquinazolin-5(6H)-one: , is a heterocyclic organic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common method includes:
Condensation Reaction: Starting with an appropriate anthranilic acid derivative, a condensation reaction with an aldehyde or ketone forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as acetic acid, to form the quinazolinone core.
Hydrogenation: The final step involves hydrogenation to saturate the tetrahydroquinazolinone ring, typically using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially enhancing biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Phenylamine, methylphenyl halides, acetic acid
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, potentially exhibiting enhanced or altered biological activities.
Applications De Recherche Scientifique
4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: Studied for its anti-inflammatory and anti-microbial properties, making it a candidate for drug development.
Biological Studies: Used in research to understand its mechanism of action and interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of critical biological pathways. Additionally, it may interact with cellular receptors, modulating signal transduction and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-METHYL-2-(PHENYLAMINO)-QUINAZOLIN-5-ONE
- 7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-QUINAZOLIN-5-ONE
- 5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Uniqueness
4-METHYL-7-(3-METHYLPHENYL)-2-(PHENYLAMINO)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both phenylamino and methylphenyl groups enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C22H21N3O |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-anilino-4-methyl-7-(3-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H21N3O/c1-14-7-6-8-16(11-14)17-12-19-21(20(26)13-17)15(2)23-22(25-19)24-18-9-4-3-5-10-18/h3-11,17H,12-13H2,1-2H3,(H,23,24,25) |
Clé InChI |
RZVLGOZRUOMFCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-methylphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330678.png)
![N-[4-(acetylamino)phenyl]-7-chloro-1-benzoxepine-4-carboxamide](/img/structure/B11330689.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11330693.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11330694.png)
![4-ethoxy-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11330698.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11330702.png)

![N-(3-chloro-4-methylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11330715.png)
![2-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11330720.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330733.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide](/img/structure/B11330744.png)
![Ethyl 6-ethyl-2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11330750.png)
![3-[2-(dimethylamino)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11330760.png)
